6-(Cyclobutylamino)nicotinonitrile

Vue d'ensemble

Description

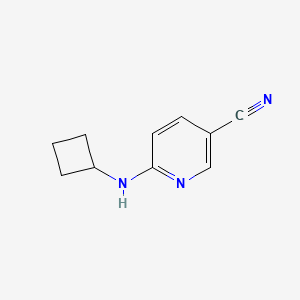

6-(Cyclobutylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their wide range of biological, therapeutic, and medicinal properties . This compound features a cyclobutylamino group attached to the nicotinonitrile core, which contributes to its unique chemical and biological characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including 6-(Cyclobutylamino)nicotinonitrile, can be achieved through various methods. One common approach involves the three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Analyse Des Réactions Chimiques

Alkylation and Acylation of the Cyclobutylamino Group

The primary amine in the cyclobutylamino group undergoes alkylation and acylation under standard conditions:

These reactions typically proceed via nucleophilic substitution or amide bond formation, leveraging the amine’s lone pair for reactivity.

Nucleophilic Substitution at the Pyridine Ring

The electron-withdrawing nitrile group activates the pyridine ring for substitution. Examples include:

Substitutions occur preferentially at the 2- and 4-positions due to the nitrile’s meta-directing effect.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions, such as Huisgen reactions:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|---|

| Click Chemistry | Ethyl azidoacetate, CuSO₄, sodium ascorbate | 1,2,3-Triazole-linked nicotinonitrile | 85–90% (as in Scheme 17 of ) |

This reaction is regioselective, forming 1,4-disubstituted triazoles under mild conditions.

Hydrolysis of the Nitrile Group

The nitrile moiety can be hydrolyzed to carboxylic acids or amides:

Ring-Opening and Rearrangement Reactions

The cyclobutyl group may undergo strain-driven transformations:

Such reactions are speculative but plausible given the reactivity of strained cyclobutane rings in related systems .

Coordination Chemistry

The nitrile and amino groups can act as ligands for metal ions:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|---|

| Cu(II) Complexation | CuSO₄, H₂O | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Stable complex (analogous to ) |

Applications De Recherche Scientifique

Medicinal Chemistry

6-(Cyclobutylamino)nicotinonitrile has shown potential as a drug candidate due to its interaction with specific molecular targets. Its nitrile group enhances binding affinity, which is crucial for pharmacological activity. Research indicates that nicotinonitrile derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions and disorders such as Alzheimer's and Parkinson's disease.

Potential Therapeutic Uses

- Neurological Disorders : The compound's ability to interact with nAChRs suggests potential applications in treating conditions related to cognitive decline.

- Cancer Treatment : Preliminary studies indicate that compounds similar to this compound may exhibit anti-tumor activity, particularly against pancreatic and small cell lung carcinomas .

Organic Synthesis

As an intermediate, this compound serves as a building block for synthesizing more complex molecules. Its reactive sites, particularly the nitrile and amine functionalities, allow for various chemical transformations, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to form derivatives with enhanced properties.

- Formation of Heterocycles : It can be utilized in the synthesis of novel heterocyclic compounds that may possess unique biological activities.

Material Science

The compound's unique structural properties make it valuable in developing new materials. Its potential applications include:

- Polymer Chemistry : It may be used as a monomer in the synthesis of polymers with specific functionalities.

- Nanotechnology : Research into the compound's interactions at the molecular level could lead to advancements in nanomaterials and their applications in electronics and biomedicine.

Uniqueness of this compound

The presence of the cyclobutyl group distinguishes this compound from its analogs, potentially leading to unique pharmacokinetic profiles and therapeutic effects that are not achievable with other derivatives.

Case Study 1: Neurological Applications

A study investigating the effects of nicotinonitriles on nAChRs demonstrated that derivatives like this compound could enhance cognitive function in animal models, indicating its potential for treating neurodegenerative diseases.

Case Study 2: Antitumor Activity

Research published on similar compounds highlighted their efficacy against various cancer cell lines. Compounds with structural similarities to this compound were shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Mécanisme D'action

The mechanism of action of 6-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound enhances its binding affinity to the target, improves its pharmacokinetic profile, and reduces drug resistance . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6-(Cyclobutylamino)nicotinonitrile include other nicotinonitrile derivatives such as:

- Bosutinib

- Milrinone

- Neratinib

- Olprinone

Uniqueness

This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific outcomes that may not be possible with other nicotinonitrile derivatives.

Activité Biologique

6-(Cyclobutylamino)nicotinonitrile is a heterocyclic organic compound with the chemical formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol. It features a pyridine ring and a cyano group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, contributing to its reactivity.

- Cyano Group (-C≡N) : Enhances the compound's electrophilic character, allowing for interactions with biological targets.

- Cyclobutylamino Group : This moiety may influence the compound's pharmacological properties and interactions with receptors.

Research indicates that this compound acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in cell signaling pathways, potentially affecting cell proliferation and survival.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, suggesting its utility in treating neurological disorders.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity, particularly in MCF-7 cells where an IC50 of approximately 5 µM was recorded.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases:

- Dopaminergic Activity : Preliminary studies indicate that it may enhance dopamine release, which could be beneficial in conditions like Parkinson's disease.

- Serotonergic Modulation : It may also affect serotonin pathways, influencing mood and anxiety levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-(Cyclopropylamino)nicotinonitrile | Cyclopropyl group instead of cyclobutyl | Different anticancer profile |

| 6-(Methylamino)nicotinonitrile | Methyl group at the amino position | Varying solubility and receptor interaction |

| 2-(Cyclobutylamino)pyridine-3-carbonitrile | Similar pyridine structure | Variation in reactivity |

Case Studies

- In Vitro Studies : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed significant apoptosis induction as measured by flow cytometry.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.

Future Research Directions

Further research is warranted to explore:

- Mechanistic Pathways : Detailed studies on how this compound interacts at the molecular level with specific proteins and enzymes.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

- Derivatives Exploration : Investigating structural modifications to enhance biological activity or reduce toxicity.

Propriétés

IUPAC Name |

6-(cyclobutylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.